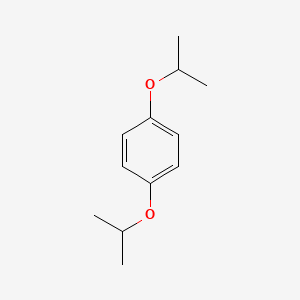

1,4-Diisopropoxybenzene

CAS No.: 7495-78-5

Cat. No.: VC2409028

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7495-78-5 |

|---|---|

| Molecular Formula | C12H18O2 |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | 1,4-di(propan-2-yloxy)benzene |

| Standard InChI | InChI=1S/C12H18O2/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10H,1-4H3 |

| Standard InChI Key | HXINKONAVYDDKZ-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)OC(C)C |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)OC(C)C |

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Properties

1,4-Diisopropylbenzene (CAS 100-18-5), also known as para-diisopropylbenzene, features a benzene ring with two isopropyl groups at the para positions. Its molecular formula is C₁₂H₁₈ with a molecular weight of 162.27 g/mol . The compound exhibits several distinctive physical properties that make it valuable for industrial applications.

The physical properties of 1,4-Diisopropylbenzene include:

| Property | Value |

|---|---|

| Molecular Weight | 162.27 g/mol |

| Boiling Point | 210°C |

| Density | 0.857 g/mL at 25°C |

| Refractive Index | 1.489 |

| Melting Point | -17°C |

| Appearance | Liquid at room temperature |

These properties contribute to the compound's stability and versatility in various applications, particularly in environments requiring thermal resistance and specific solubility parameters.

Chemical Reactivity

1,4-Diisopropylbenzene demonstrates reactivity characteristic of substituted aromatic compounds. The presence of two electron-donating isopropyl groups influences the electron density distribution in the benzene ring, affecting its reactivity in electrophilic substitution reactions. The compound can undergo various chemical transformations including:

-

Bromination reactions

-

Oxidation processes

-

Nitration reactions

-

Hydroperoxide formation

These reactions are fundamental to its role as an intermediate in the synthesis of more complex organic compounds, particularly in the production of polymers and specialty chemicals.

Synthesis Methods

Industrial Production Techniques

The primary industrial method for synthesizing 1,4-Diisopropylbenzene involves the alkylation of benzene or isopropylbenzene (cumene) with propylene. This process typically employs Lewis acid catalysts, with aluminum trichloride being commonly used. The reaction proceeds through the following general pathway:

In industrial settings, 1,4-Diisopropylbenzene is also produced through transalkylation reactions, where triisopropylbenzenes are converted to diisopropylbenzenes upon treatment with benzene or monoisopropylbenzene.

Advanced Synthesis Innovations

Recent innovations in the synthesis of 1,4-Diisopropylbenzene have focused on improving catalytic processes to enhance efficiency and reduce environmental impact. Manufacturers have developed advanced catalytic alkylation techniques that improve yield while minimizing by-product formation . These developments align with the growing emphasis on sustainable manufacturing practices in the chemical industry.

Research institutions and chemical innovation hubs continue to drive advances in synthetic methods for 1,4-Diisopropylbenzene, exploring alternatives such as:

-

Process automation integration

-

Blockchain-based supply chain tracking

These technological innovations contribute to operational efficiency while supporting sustainability objectives across the production lifecycle .

Industrial Applications

Chemical Synthesis and Polymer Science

1,4-Diisopropylbenzene serves as a crucial chemical intermediate in multiple industrial processes. Its applications in polymer science are particularly significant, where it functions as a component in:

-

Stabilizers for enhancing thermal and oxidative stability of polymers

-

Polymer chain modification to improve material properties

-

Precursors for hydroperoxides used as radical initiators in polymerization

The compound's structure allows it to be effectively incorporated into polymer chains, resulting in materials with enhanced performance characteristics essential for demanding applications.

Specialty Lubricants and Antioxidants

The chemical stability and low volatility of 1,4-Diisopropylbenzene make it valuable in formulating synthetic lubricants for high-performance applications. These applications span multiple industries, including:

-

Automotive lubricants

-

Aerospace components

-

Industrial machinery

Additionally, the compound plays a significant role in the production of antioxidants used in rubber, plastics, and fuel additives. This application continues to expand as industries seek materials with enhanced durability and resistance to degradation .

Electronics and Specialized Applications

The electronics industry increasingly relies on 1,4-Diisopropylbenzene for applications in high-performance electrolytic capacitors. The compound's derivatives are utilized in:

-

Printed circuit boards (PCBs)

-

Semiconductor components

-

OLED displays

These specialized applications highlight the compound's versatility in addressing the demanding requirements of modern electronic devices. The integration of 1,4-Diisopropylbenzene derivatives in these applications is expected to broaden as manufacturers explore ways to enhance electronic component performance .

Biological and Toxicological Profile

Toxicological Studies

Recent toxicological studies have provided insights into the biological effects of 1,4-Diisopropylbenzene. A 28-day oral toxicity study conducted on rats revealed several significant findings:

-

Mydriasis (pupil dilation) was observed at higher doses

-

Histopathological changes in the liver were documented

-

The No Observed Adverse Effect Level (NOAEL) was determined to be 30 mg/kg body weight per day based on liver changes observed at higher doses

These findings contribute to the understanding of the compound's safety profile and inform regulatory guidelines for its handling and use.

| Study Type | Observations | NOAEL (mg/kg b.w./day) |

|---|---|---|

| Oral 28-day study | Mydriasis, liver hypertrophy | 30 |

| Mutagenicity tests | No mutagenic effects in various bacterial strains | N/A |

| Chromosomal aberration tests | No structural chromosomal aberrations | N/A |

These data provide a foundation for safety assessments and highlight the importance of appropriate handling procedures when working with this compound.

Market Trends and Economic Significance

Current Market Landscape

The global market for 1,4-Diisopropylbenzene demonstrates robust growth prospects, with significant economic implications across multiple industries. As of 2025, the market is valued at approximately USD 129.93 billion, with projections indicating growth to USD 190.49 billion by 2035. This represents a CAGR of 3.9% during the forecast period .

Key factors driving this growth include:

-

Increasing utilization in chemical synthesis

-

Growing demand for polymer and specialty applications

-

Rising adoption in antioxidants and stabilizers

-

Expanding applications in the electronics industry

These trends reflect the compound's versatility and its importance as an industrial chemical intermediate .

Regional Market Dynamics

The United States maintains a leading position in the global 1,4-Diisopropylbenzene market, driven by several factors:

-

Extensive research infrastructure and chemical innovation hubs

-

Advancement in synthetic methods and applications development

-

Strong regulatory framework influencing production standards

The Environmental Protection Agency (EPA) continues to implement stricter environmental standards, prompting companies to modify their production processes to meet these guidelines. This regulatory landscape influences market dynamics and drives innovation in sustainable production methods .

Future Market Outlook

The future outlook for the 1,4-Diisopropylbenzene market highlights several key trends:

-

Transition to bio-based feedstocks and circular economy models

-

Research into renewable sources of hydrocarbons

-

Development of sustainable production routes

-

Integration of advanced technologies in manufacturing processes

These trends reflect the industry's response to growing emphasis on sustainability and environmental responsibility. The momentum is expected to persist, driven by increasing demand for high-performance polymers, specialty coatings, and adhesives across automotive, aerospace, and consumer electronics sectors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume